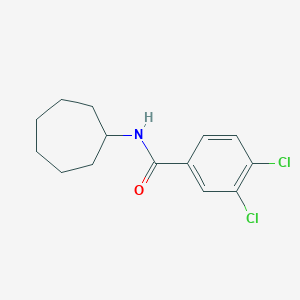

3,4-dichloro-N-cycloheptylbenzamide

説明

特性

分子式 |

C14H17Cl2NO |

|---|---|

分子量 |

286.2g/mol |

IUPAC名 |

3,4-dichloro-N-cycloheptylbenzamide |

InChI |

InChI=1S/C14H17Cl2NO/c15-12-8-7-10(9-13(12)16)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |

InChIキー |

HFQYRNYZZSAHQU-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Pharmacological Profiles

The table below summarizes key structural and pharmacological differences among 3,4-dichloro-N-cycloheptylbenzamide and its analogs:

Key Findings from Comparative Studies

Substitution of dimethylamino (AH-7921) with diethylamino (U-49900) may reduce receptor binding efficiency, though this requires further validation .

Analgesic Potency :

- U-47700 demonstrates significantly higher potency than morphine in preclinical models, attributed to its N-methyl and cyclohexylamine modifications .

- AH-7921, despite lower potency than U-47700, was linked to fatal intoxications due to prolonged μ-receptor activation .

Metabolic and Toxicological Profiles :

- AH-7921 undergoes hepatic metabolism via N-demethylation, producing active metabolites that prolong toxicity .

- U-47700’s trans-isomer (marketed form) shows greater stability and bioavailability compared to its cis counterpart .

Legal and Regulatory Status :

- AH-7921 and U-47700 were internationally controlled under the UN Single Convention on Narcotic Drugs in 2015 and 2017, respectively .

- U-49900 remains less regulated but has been monitored under national frameworks (e.g., Sweden’s Narcotics Act) .

Implications of Structural Modifications

- Cycloalkyl Group Size : Cyclohexyl vs. cycloheptyl substituents may alter steric hindrance, affecting receptor binding kinetics. Larger rings (e.g., cycloheptyl) could reduce affinity due to conformational strain .

- Amino Substituents: Dimethylamino groups enhance lipophilicity and blood-brain barrier penetration, whereas bulkier groups (e.g., diethylamino) may impede absorption .

- N-Methylation : Addition of an N-methyl group (as in U-47700) increases metabolic stability and potency by slowing enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。